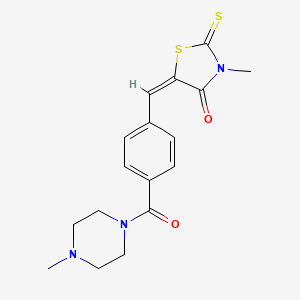
(E)-3-methyl-5-(4-(4-methylpiperazine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-methyl-5-(4-(4-methylpiperazine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-methyl-5-(4-(4-methylpiperazine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current research findings on the biological activity of this compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure is characterized by a thiazolidinone core with a piperazine moiety, which may contribute to its biological effects. The molecular formula is C16H20N2OS, and its structure can be represented as follows:
Research indicates several mechanisms through which this compound exerts its biological effects:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes such as carbonic anhydrases and acetylcholinesterase, which are involved in various physiological processes and disease states .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and inflammation .
- Modulation of Cell Signaling Pathways : Studies suggest that it may interfere with signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Case Studies
- Anti-inflammatory Effects : In a study involving carrageenan-induced edema in rats, the compound significantly reduced swelling compared to control groups, indicating potent anti-inflammatory properties. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : A series of antimicrobial tests revealed that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with an IC50 value of 25 µg/mL against Staphylococcus aureus .
- Cytotoxicity in Cancer Models : The compound demonstrated cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. An MTT assay indicated an IC50 value of 15 µM, suggesting it could be a candidate for further development as an anticancer agent .
Eigenschaften
IUPAC Name |
(5E)-3-methyl-5-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-18-7-9-20(10-8-18)15(21)13-5-3-12(4-6-13)11-14-16(22)19(2)17(23)24-14/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUYKUKKYRJKO-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














